8-Ethoxy-2-imino-2H-chromene-3-carbothioamide
Overview
Description
8-Ethoxy-2-imino-2H-chromene-3-carbothioamide is a chemical compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethoxy-2-imino-2H-chromene-3-carbothioamide typically involves the reaction of 8-ethoxy-2-imino-2H-chromene-3-carbonitrile with a suitable thiol reagent under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
8-Ethoxy-2-imino-2H-chromene-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-Ethoxy-2-imino-2H-chromene-3-carbothioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Ethoxy-2-imino-2H-chromene-3-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the mTOR-p70S6K signaling pathway by activating AMPK. This leads to the down-regulation of SLC7A11, reducing cysteine and glutathione levels, and resulting in the accumulation of reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
- 8-Ethoxy-2-imino-2H-chromene-3-carbonitrile
- 8-Ethoxy-2-imino-2H-chromene-3-carboxamide
- 6-Chloro-2-imino-2H-chromene-3-carbothioamide
Uniqueness
8-Ethoxy-2-imino-2H-chromene-3-carbothioamide is unique due to its specific ethoxy and carbothioamide functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
8-ethoxy-2-iminochromene-3-carbothioamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-2-15-9-5-3-4-7-6-8(12(14)17)11(13)16-10(7)9/h3-6,13H,2H2,1H3,(H2,14,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGDBSIFUSNVRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=N)C(=C2)C(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358730 | |
Record name | 8-Ethoxy-2-imino-2H-chromene-3-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71796-73-1 | |
Record name | 8-Ethoxy-2-imino-2H-chromene-3-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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